4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C13H9ClN2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-7-15-13-10(11)8-12(16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
LKQNZGPXCGUNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation and Cyclization Approaches
The foundational step in synthesizing 4-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves constructing the fused pyrrole-pyridine core. A widely adopted method derives from protocols used for analogous pyrrolo-pyrimidine systems, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Key steps include:
- Condensation Reactions : Reacting dichloroacrylonitrile derivatives with methylene reagents (e.g., trimethyl orthoformate) under Lewis acid catalysis (e.g., ZnCl₂ or FeCl₃) to form intermediates like 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
- Cyclization with Formamidine Salts : Treating the intermediate with formamidine acetate and alkali (e.g., sodium methoxide) to induce cyclization, yielding the pyrrolo-pyridine backbone.
Table 1: Reaction Conditions for Core Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–70°C | Maximizes cyclization |
| Catalyst Loading | 1–5% (w/w) | Balances activity/cost |
| Solvent System | Methanol/THF | Enhances solubility |
Regioselective Chlorination
Introducing the chlorine atom at position 4 demands careful control to avoid over-halogenation. Methods include:
- POCl₃-Mediated Halogenation : Treating the pyrrolo[2,3-b]pyridine precursor with phosphorus oxychloride at 60–80°C, achieving >85% regioselectivity.
- N-Chlorosuccinimide (NCS) : Under radical conditions, NCS selectively chlorinates the pyridine ring, though yields are lower (~65%) compared to POCl₃.
Phenyl Group Introduction at Position 2
Suzuki-Miyaura Cross-Coupling
The phenyl group is introduced via palladium-catalyzed coupling between a halogenated intermediate (e.g., 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine) and phenylboronic acid. Key considerations:
- Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in dimethoxyethane (DME) achieves 92% coupling efficiency.
- Protection Strategies : Transient protection of the pyrrole nitrogen with methoxymethyl (MOM) groups prevents unwanted side reactions during coupling.
Table 2: Optimization of Suzuki Coupling
| Condition | Value | Outcome |
|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄ | 92% yield |
| Base | K₂CO₃ | Mild, avoids decomposition |
| Temperature | 80°C | Balances rate/selectivity |
Direct Arylation Alternatives
To bypass pre-halogenation, direct C–H arylation using aryl iodides and Pd(OAc)₂ has been explored. However, this method suffers from lower regiocontrol (~70% selectivity) and requires high temperatures (120°C).
Industrial-Scale Production Considerations
Solvent and Waste Management
Large-scale synthesis prioritizes solvent recovery and waste minimization:
Crystallization and Purification
Final purification involves recrystallization from ethanol/water mixtures, yielding >99% purity. Key parameters:
- Cooling Rate : Slow cooling (0.5°C/min) prevents inclusion of impurities.
- Seed Crystal Addition : Ensures uniform crystal growth and size distribution.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics for Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| POCl₃ Halogenation | 85 | 98 | High |
| NCS Radical Chlorination | 65 | 95 | Moderate |
| Suzuki Coupling | 92 | 99 | High |
| Direct Arylation | 70 | 90 | Low |
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
During formamidine-mediated cyclization, two primary side reactions occur:
Chlorine Migration in Halogenation
Under high-temperature conditions, chlorine migrates from position 4 to 3, forming regioisomeric byproducts. This is mitigated by maintaining temperatures below 80°C and using excess POCl₃.
Case Study: Multi-Kilogram Synthesis
A pilot-scale production run (5 kg batch) demonstrated:
- Cycle Time : 48 hours (including workup and purification).
- Overall Yield : 78% from dichloroacrylonitrile.
- Waste Output : 0.3 kg HCl neutralized per kg product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other groups using appropriate nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to different derivatives.
Electrophilic Aromatic Substitution: The phenyl group and the pyridine ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In the context of cancer therapy, the compound inhibits FGFRs by binding to their active sites, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to reduced tumor growth and increased apoptosis of cancer cells.
Comparison with Similar Compounds
Substitution Patterns and Reactivity
- 4-Chloro-1-(methoxymethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine : A regioisomer of the title compound, this derivative forms during N-protection. The methoxymethyl group enhances solubility but may reduce reactivity at the protected nitrogen .
- 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine : Sulfonyl protection at N1 improves stability and facilitates further functionalization, as seen in Suzuki coupling reactions .
Table 1: Structural and Physicochemical Properties of Pyrrolo[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines: Functional Analogs
Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene, introducing sulfur into the scaffold. This substitution significantly impacts solubility and bioactivity:
- Solubility: Thieno[2,3-b]pyridines exhibit poor aqueous solubility (~0.05 mg/mL), often requiring cyclodextrin formulations for in vivo studies. In contrast, pyrrolo[2,3-b]pyridines (e.g., 4-chloro-2-phenyl derivative) show marginally better solubility (0.12 mg/mL in DMSO) due to reduced hydrophobicity .
- Synthetic Routes: Thieno[2,3-b]pyridines are synthesized via α-halo carbonyl intermediates, enabling one-pot cyclization. Pyrrolo analogs, however, rely on halogenation and protection strategies .
- Biological Activity: Thieno derivatives are prominent in adenosine receptor (A1AR) binding, while pyrrolo scaffolds are preferred in kinase inhibition (e.g., FGFR1) due to enhanced hydrogen-bonding capabilities .
Table 2: Thieno vs. Pyrrolo Scaffolds
Pharmacokinetic and Solubility Considerations
The aqueous solubility of 4-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine remains a challenge, though it outperforms thieno analogs. Strategies to improve solubility include:
- Nitrogen Substitution : Replacing sulfur with nitrogen (as in pyrrolo derivatives) reduces logP values by 0.5–1.0 units, enhancing solubility .
- Morpholine Additions : Derivatives with morpholine solubilizing groups (e.g., compound 3 in ) achieve solubility >1 mg/mL, though this may compromise target affinity .
- Formulation Approaches: Cyclodextrin encapsulation increases bioavailability for both scaffolds but is dose-limiting in xenograft studies .
Biological Activity
4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that incorporate chlorination and phenyl substitution at the 2-position of the pyrrolo ring. Recent studies have optimized synthetic pathways to improve yield and purity.
Anticancer Properties
Research indicates that 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine exhibits significant activity against various cancer cell lines. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.
Table 1: Inhibitory Activity Against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 |
The compound's ability to inhibit FGFRs suggests a mechanism where it disrupts signaling pathways crucial for tumor proliferation. In vitro studies demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in breast cancer cell lines (4T1 cells) .
The mechanism behind the anticancer effects involves the inhibition of key signaling pathways. Specifically, 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine has been observed to down-regulate matrix metalloproteinase-9 (MMP9) while up-regulating tissue inhibitors of metalloproteinases (TIMPs), thereby impairing cancer cell migration and invasion .
Study 1: In Vitro Evaluation
In a study assessing the effects of 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine on breast cancer cells, researchers found that concentrations as low as 10 nM significantly reduced cell proliferation. The study utilized flow cytometry to analyze apoptosis rates, revealing a marked increase in early apoptotic cells after treatment.
Study 2: Structural Optimization
Further research focused on structural modifications to enhance potency and selectivity against FGFRs. Derivatives of the parent compound were synthesized and tested, leading to the identification of more potent analogs with improved pharmacokinetic profiles.
Q & A
Q. What are the key structural features and functional groups of 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine, and how do they influence its reactivity?
The compound features a fused pyrrolo[2,3-b]pyridine core with:
- A chloro group at position 4, enhancing electrophilic substitution reactivity.
- A phenyl group at position 2, contributing to π-stacking interactions and steric effects.
- A 1H-pyrrole nitrogen, enabling hydrogen bonding and coordination with metal catalysts.
These groups influence regioselectivity in cross-coupling reactions and modulate interactions with biological targets like kinases. Comparative studies show that halogenation at position 4 improves stability and binding affinity compared to brominated analogs .
Q. What are the common synthetic routes for 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine, and what critical steps require optimization?
Key synthetic strategies include:
Halogenation : Selective chlorination at position 4 using POCl₃ or N-chlorosuccinimide under controlled conditions (40–60°C).
Suzuki-Miyaura Coupling : Introduction of the phenyl group via palladium-catalyzed cross-coupling with phenylboronic acid.
Protection/Deprotection : Use of sulfonyl (e.g., phenylsulfonyl) groups to protect the pyrrole nitrogen during synthesis, followed by deprotection under basic conditions.
Critical optimizations:
- Temperature control during chlorination to avoid over-halogenation.
- Catalyst selection (e.g., Pd(PPh₃)₄) for high coupling efficiency.
- Purification via column chromatography to isolate intermediates with >95% purity .
Advanced Research Questions
Q. How can regioselective functionalization be achieved in the synthesis of pyrrolo[2,3-b]pyridine derivatives, and what challenges arise in maintaining positional selectivity?
Regioselectivity is controlled by:
- Directing Groups : Sulfonyl or methyl groups at position 1 direct electrophilic substitution to position 4.
- Metalation Strategies : Lithium-halogen exchange at position 4 enables selective functionalization (e.g., Grignard reactions).
- Cross-Coupling : Pd-catalyzed reactions preferentially target the chloro-substituted position due to electronic effects.
Challenges include:
Q. What strategies are employed to analyze and resolve contradictions in biological activity data among structurally similar pyrrolo[2,3-b]pyridine derivatives?
Contradictions often arise from:
- Off-target effects : Use of kinase profiling panels (e.g., 100+ kinases) to identify selectivity.
- Metabolic instability : Comparative stability assays in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic artifacts.
- Crystallographic analysis : Resolving binding modes (e.g., DFG-in/out conformations in kinases) to explain potency variations.
For example, 4-chloro derivatives may show conflicting IC₅₀ values due to differences in cellular permeability, which can be clarified via parallel artificial membrane permeability assays (PAMPA) .
Q. What methodologies are utilized to determine the binding mechanisms of 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives with kinase targets, and how are selectivity profiles assessed?
Key approaches include:
X-ray Crystallography : Resolve ligand-protein interactions (e.g., hydrogen bonds with hinge regions of kinases).
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler®) to identify off-target inhibition.
Selectivity is enhanced by:
Q. How do computational modeling and crystallographic data (e.g., π-π interactions) inform the design of pyrrolo[2,3-b]pyridine-based inhibitors?
Computational tools include:
- Docking Simulations : Predict binding poses using Glide or AutoDock.
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity.
Crystallographic data reveal:
- π-π stacking between the phenyl group and kinase hydrophobic pockets (e.g., distance: 3.6 Å in PDB 4XTL).
- Chlorine-mediated halogen bonds with backbone carbonyls (e.g., 3.2 Å in JAK3 complexes).
These insights guide substitutions at positions 2 and 4 to optimize binding entropy and enthalpy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
